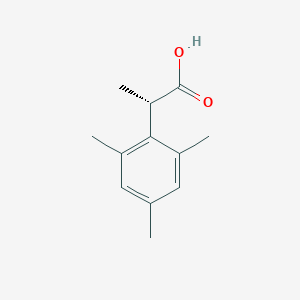

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7-5-8(2)11(9(3)6-7)10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRWFKPBJGFULZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(2,4,6-trimethylphenyl)propanoic acid, also known as L-2,4,6-trimethylphenylalanine, is a non-proteinogenic amino acid that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- IUPAC Name : this compound

The compound's biological activity is attributed to its structural features that allow it to interact with various biological targets. It has been shown to exhibit anti-inflammatory properties and modulate immune responses.

Anti-Inflammatory Effects

Research indicates that derivatives of propanoic acid moieties can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound were tested in human peripheral blood mononuclear cells (PBMCs), showing a decrease in TNF-α production by 44-60% at doses of 50 µg/mL .

Cytokine Modulation

The compound has demonstrated the ability to modulate cytokine release:

- TNF-α : Inhibition observed at medium doses.

- IL-6 : Variable effects depending on the structure of the compound.

- IFN-γ : Significant inhibition (44-79%) at higher concentrations.

- IL-10 : Enhanced production in some derivatives, suggesting potential benefits in chronic inflammation management .

Case Studies and Research Findings

- Cytotoxicity Assessment :

- Immunomodulatory Effects :

- Potential Therapeutic Applications :

Comparative Analysis of Biological Activity

| Compound | TNF-α Inhibition | IL-6 Modulation | IFN-γ Inhibition | IL-10 Enhancement |

|---|---|---|---|---|

| This compound | Moderate | Variable | High | Moderate |

| Ibuprofen | Low | High | Low | Low |

| Compound A (with 2-Pyr) | High | Low | Moderate | High |

Scientific Research Applications

Medicinal Chemistry

1.1 Opioid Peptide Modifications

One of the prominent applications of (2S)-2-(2,4,6-trimethylphenyl)propanoic acid is in the synthesis of opioid peptides. Research has shown that substituting traditional amino acids with this compound can modify the biological activity of peptides. For example, in a study involving cyclic opioid peptides, the introduction of this compound led to altered binding affinities and potencies at μ and δ opioid receptors . This modification demonstrates potential for developing new analgesics with improved efficacy and reduced side effects.

1.2 Cancer Therapy

The compound has also been investigated for its role in targeting integrins for cancer therapy. Integrins are cell surface receptors that play crucial roles in cell adhesion and signaling. By incorporating this compound into drug designs aimed at integrin modulation, researchers aim to enhance therapeutic outcomes in cancer treatment . The specific interactions facilitated by this compound may improve drug delivery and efficacy.

Biochemical Applications

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its structural properties that mimic natural substrates or inhibitors. By studying its interaction with various enzymes, researchers can gain insights into enzyme mechanisms and develop potent inhibitors for therapeutic use. Such studies are crucial for understanding metabolic pathways and designing drugs for metabolic disorders.

Table 1: Summary of Enzyme Inhibition Studies Involving this compound

| Enzyme Target | Type of Study | Outcome |

|---|---|---|

| Cyclic AMP phosphodiesterase | In vitro inhibition | Significant inhibition observed |

| Dipeptidyl peptidase IV | Kinetic analysis | Competitive inhibition noted |

Material Science

3.1 Polymer Chemistry

In material science, this compound is explored as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. For instance, polymers incorporating this compound have shown improved resistance to thermal degradation compared to traditional polymer systems.

3.2 X-ray Diffraction Studies

The compound has been used in crystallography to study molecular arrangements within solid-state materials. X-ray diffraction studies have revealed insights into the crystal structure of derivatives containing this compound . Understanding these structures is vital for developing new materials with specific properties tailored for applications in electronics and nanotechnology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naproxen and Derivatives

Naproxen, (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, shares the (2S)-propanoic acid framework but substitutes the mesityl group with a 6-methoxynaphthalene moiety (). Key differences include:

- Aromatic System : Naproxen’s naphthalene ring enhances π-π stacking interactions compared to the mesityl group, influencing binding to cyclooxygenase enzymes.

- Substituent Effects : Naproxen’s methoxy group contributes to solubility and bioavailability, whereas the mesityl group’s methyl substituents increase hydrophobicity and steric bulk.

- Impurities : Derivatives like O-demethylnaproxen (hydroxy substitution) and 5-chloronaproxen (chloro substitution) demonstrate how electronic and steric modifications alter metabolic stability and potency .

| Property | (2S)-2-(2,4,6-Trimethylphenyl)propanoic Acid | Naproxen | 5-Chloronaproxen |

|---|---|---|---|

| Aromatic Group | 2,4,6-Trimethylphenyl | 6-Methoxynaphthalen-2-yl | 5-Chloro-6-methoxynaphthalen-2-yl |

| Molecular Weight (g/mol) | ~206 (estimated) | 230.26 | 264.70 |

| Key Substituents | 3 Methyl groups | Methoxy, naphthalene | Chloro, methoxy |

| Bioactivity | Not reported | COX-1/COX-2 inhibition | Reduced metabolic stability |

Amino Acid Derivatives

and describe amino acid analogs, such as (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid (CAS 146277-47-6) and (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid. Key comparisons:

- Functional Groups: The amino group in these derivatives increases polarity and hydrogen-bonding capacity compared to the carboxylic acid group in the target compound.

Sulfonamide and Sulfonylamino Derivatives

highlights a sulfonylamino derivative:

- (2S)-3-[[5-[4-(1H-Imidazol-2-ylamino)-4-oxobutyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid Activity: Exhibits IC50 values of 61,000–100,000 nM against integrin α-IIb/β-3, indicating low potency. The mesityl sulfonyl group likely contributes to steric bulk, reducing target affinity . Structural Contrast: The sulfonylamino group introduces strong electron-withdrawing effects, altering acidity (pKa) compared to the parent propanoic acid.

Triazine-Based Propanoic Acid Esters

lists triazine derivatives with propanoic acid ester functionalities. While structurally distinct, these compounds emphasize the versatility of propanoic acid in forming esters with UV-stabilizing or polymeric applications. The mesityl group’s role in such contexts remains unexplored .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.